2-{[(2-bromophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide is a complex organic compound that features a bromobenzamide moiety linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide involves its interaction with specific molecular targets. The bromobenzamide moiety can interact with enzymes, potentially inhibiting their activity. The thiazole ring may also play a role in binding to specific proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: Shares the bromobenzamide moiety but lacks the thiazole ring.
Thiazole-5-carboxamide: Contains the thiazole ring but lacks the bromobenzamide moiety.
Uniqueness
2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide is unique due to the combination of the bromobenzamide and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components .
Properties
Molecular Formula |
C14H14BrN3O2S |
---|---|
Molecular Weight |
368.25 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H14BrN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-6-4-5-7-10(9)15/h4-7H,1-3H3,(H,16,17,19) |
InChI Key |
RXFUGAANGIJTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Br)C(=O)N(C)C |
Origin of Product |
United States |
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